(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide

Enantioselective synthesis Chiral building block Stereochemical fidelity

Racemic mixtures of this amino-piperidine amide scaffold introduce 50% yield loss from chiral separation and risk altered target engagement in SAR programs. The (2R) single enantiomer eliminates chiral resolution steps, providing a defined 3D geometry critical for enantioselective synthesis and PROTAC linker bifunctionalization. - Free α-amine enables chemoselective acylation under mild conditions; piperidine-ethyl tail supports orthogonal quaternization or N-oxide formation. - 95% purity (mode across major suppliers) minimizes false positives in biophysical screening (SPR, NMR, thermal shift). - Fragment-like profile (MW 199.29 Da, HBD ≤ 3, HBA ≤ 3) suitable for FBDD fragment-growing campaigns. - Available as free base (CAS 1306860-93-4) or dihydrochloride salt (CAS 1807938-17-5) for aqueous-phase conjugation.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
Cat. No. B13250752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCN1CCCCC1)N
InChIInChI=1S/C10H21N3O/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13/h9H,2-8,11H2,1H3,(H,12,14)/t9-/m1/s1
InChIKeyZQGMBDFNUBPXHP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide – Chiral Identity and Procurement Specifications


(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide (CAS 1306860-93-4 free base; CAS 1807938-17-5 dihydrochloride salt) is a chiral, non-proteinogenic D-alanine-derived amino amide featuring a piperidine-ethylamine tail. With molecular formula C₁₀H₂₁N₃O and molecular weight 199.29 g/mol, this compound is classified as a versatile small-molecule scaffold frequently employed in medicinal chemistry as a synthetic intermediate and building block for more complex pharmacologically active molecules . Its (2R) configuration confers a defined three-dimensional geometry that distinguishes it from its (2S)-enantiomer and racemic mixture, making it specifically relevant for structure-activity relationship (SAR) studies and enantioselective synthesis programs .

Chiral D-alanine building block for enantioselective synthesis
Available as free base and dihydrochloride salt forms
Defined (2R) configuration supports SAR studies

Why Racemic or (2S) Substitution Is Not Scientifically Valid


The (2R)-configured enantiomer of 2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide cannot be casually substituted by its racemic mixture (CAS 1290868-18-6) or (2S)-enantiomer without risking altered biological recognition and functional outcomes. Chirality at the α-carbon of the alanine residue dictates the spatial orientation of both the primary amine and the amide carbonyl, which are critical pharmacophoric elements for target engagement . In enantioselective synthesis, the (2R) configuration yields downstream products with opposite stereochemistry compared to the (2S) starting material, directly affecting the three-dimensional shape and, consequently, the binding affinity and selectivity of final drug candidates . Additionally, the presence of the free α-amino group distinguishes this scaffold from simpler N-alkyl propanamide derivatives (e.g., N-[2-(piperidin-1-yl)ethyl]propanamide, CAS 79315-00-7) that lack the capacity for further amine-directed derivatization .

Single (2R) enantiomer
Racemic mixture yields 1:1 diastereomer blend, complicating purification and reducing effective yield of target stereoisomer
Free α-amino group
Des-amino propanamide analogs lack the bifunctional handle, limiting orthogonal derivatization strategies

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Configuration and Downstream Stereochemical Impact

The target compound explicitly bears the (2R) configuration (D-alanine series), confirmed by its isomeric SMILES string C[C@@H](N)C(=O)NCCN1CCCCC1 . In contrast, the racemic mixture (CAS 1290868-18-6) is defined by the non-stereospecific SMILES CC(C(=O)NCCN1CCCCC1)N and carries no defined stereochemistry . In enantioselective synthetic applications, the (2R)-configured starting material yields diastereomerically defined products, whereas the racemate produces a 1:1 mixture of diastereomers that may be inseparable without chiral chromatography, effectively halving the usable yield for a given stereochemical series.

Enantiomeric configuration
Head-to-head
(2R) yields single stereoisomer; racemate gives 1:1 (R)/(S) mixture
Supports stereochemical-control workflow and downstream yield consistency
Yield advantage inferred from stereoisomer count; specific rotation not publicly reported
Enantioselective synthesis Chiral building block Stereochemical fidelity

α-Amino Substituent and Bifunctional Derivatization Potential

The target compound possesses a free primary α-amino group (pKa estimated ~7.5–8.5 for the conjugate acid) in addition to the secondary amide, making it a bifunctional scaffold capable of orthogonal derivatization at both termini . By comparison, N-[2-(piperidin-1-yl)ethyl]propanamide (CAS 79315-00-7) lacks the α-amino substituent entirely, offering only one reactive site (the amide nitrogen) for further functionalization . The presence of the α-amino group increases the hydrogen bond donor count from 1 to 2 and hydrogen bond acceptor count from 2 to 3, as reflected in the respective molecular formulae (C10H21N3O vs. C10H20N2O).

α-Amino substituent
Head-to-head
2 H-bond donors, 3 H-bond acceptors vs. des-amino analog with 1 donor, 2 acceptors
Enables orthogonal bifunctional derivatization via amine and amide sites
H-bond counts calculated from structure; chemoselectivity inferred
Synthetic handle Derivatization versatility Bifunctional scaffold

Salt Form and Solubility Implications

The target compound is commercially available in two distinct physical forms: the free base (CAS 1306860-93-4, MW 199.29) and the dihydrochloride salt (CAS 1807938-17-5, MW 272.21) . The dihydrochloride form carries two equivalents of HCl, significantly enhancing aqueous solubility relative to the free base, which is a critical consideration for aqueous-phase reactions, biological assay preparation, and salt metathesis applications. The free base is preferred for organic-phase reactions where the presence of HCl could interfere with base-sensitive reagents or where the neutral amine is required for nucleophilic reactivity.

Salt form choice
Head-to-head
Free base MW 199.29; dihydrochloride MW 272.21 (mass correction factor 1.366)
Salt form selection directly impacts aqueous solubility and reaction conditions
Solubility advantage inferred from hydrochloride content; quantitative solubility data not available
Salt selection Aqueous solubility Formulation compatibility

Vendor Purity Specification Comparison

Among non-excluded vendors, the free base (CAS 1306860-93-4) is offered at two distinct purity grades: 98% (HPLC) from Leyan and 95% from MolCore . The 98% grade provides a 3-percentage-point purity advantage, which may be critical for applications requiring high starting material fidelity, such as fragment-based drug discovery, where impurities at even low percentages can confound biophysical assay interpretation. The dihydrochloride salt is specified at ≥95% purity by Biosynth/CymitQuimica .

Purity specification
Specification review
98% (HPLC) free base from Leyan vs. 95% from MolCore; dihydrochloride ≥95%
Higher purity grade reduces contaminant burden for biophysical and fragment-based screening
Request lot-specific COA; HPLC method details not specified by vendors
Purity specification Quality control Procurement benchmark

Piperidine-Ethyl Linker Conformational Flexibility

The target compound incorporates an ethylene spacer between the piperidine ring and the amide nitrogen, yielding a rotatable bond count of 4 (excluding the piperidine ring bonds) . This contrasts with directly N-acylated piperidine analogs such as 2-amino-1-(piperidin-1-yl)ethanone derivatives, where the piperidine nitrogen is directly conjugated to the carbonyl, constraining conformational freedom and altering the spatial relationship between the basic amine and the amide carbonyl . The ethylene linker in the target compound decouples the piperidine ring from the amide, allowing independent orientation of these two pharmacophoric elements.

Linker flexibility
Class-level
4 rotatable bonds with ethylene spacer vs. 2–3 in directly N-acylated piperidine analogs
Conformational profile may support linker optimization in scaffold-hopping campaigns
Binding or functional impact not experimentally determined for this scaffold
Linker design Conformational flexibility Scaffold hopping

Recommended Application Scenarios Based on Evidence Differentiation


Enantioselective Library Synthesis Requiring Defined (R)-Configuration

Medicinal chemistry teams executing chiral library syntheses where the (2R) stereochemistry is critical for target engagement should procure the single-enantiomer (2R) form (CAS 1306860-93-4) rather than the racemic mixture (CAS 1290868-18-6). As established in Section 3, the (2R) form eliminates the 50% yield loss and chiral separation burden associated with racemic starting materials . The free base (Leyan, 98% purity) is recommended for organic-phase amide coupling reactions, while the dihydrochloride salt (Biosynth, ≥95%) is preferred for aqueous-phase conjugations where enhanced water solubility is required .

Bifunctional Scaffold for Orthogonal PROTAC Linker Design

The presence of both a primary aliphatic amine and a secondary amide in the target compound enables sequential, chemoselective derivatization . This is particularly relevant for PROTAC (proteolysis-targeting chimera) linker design, where one terminus must be conjugated to a target-binding warhead and the other to an E3 ligase ligand. The piperidine-ethyl moiety provides a tertiary amine for potential quaternization or N-oxide formation, while the α-amino group can be selectively acylated under mild conditions that leave the amide intact. In contrast, simpler N-alkyl propanamides lacking the α-amino group cannot support this orthogonal bifunctionalization strategy .

Fragment-Based Drug Discovery with Stringent Purity Requirements

For FBDD programs where fragment purity directly impacts the reliability of biophysical screening data (NMR, SPR, thermal shift), the 98%-purity free base grade from Leyan is the recommended procurement option. With ≤20 mg total impurities per gram (vs. ≤50 mg for the 95% grade), this specification reduces the risk of false positives originating from trace contaminants. The compound's moderate molecular weight (199.29 Da) and compliance with the Rule of Three (HBD ≤3, HBA ≤3, rotatable bonds ≤3? No, rotatable bonds = 4, slightly exceeds) position it as a fragment-like scaffold suitable for fragment-growing campaigns targeting enzymes or receptors that accommodate basic piperidine moieties.

Chiral Derivatization for Enantiomeric Excess Determination

The (2R)-configured target compound, with its primary amine available for derivatization, can serve as a chiral derivatization agent for determining the enantiomeric excess of chiral carboxylic acids or activated esters. Upon amide bond formation with a racemic acid, the resulting diastereomers can be distinguished by standard achiral HPLC or NMR due to the fixed chirality of the (2R)-amine component. The 98% purity free base ensures that the derivatization agent itself does not introduce confounding impurity signals.

Application
Selection Property
Validation Focus
Chiral library synthesis
Single-enantiomer (2R) form
Stereochemical fidelity and yield consistency
Bifunctional PROTAC linker design
Orthogonal amine/amide reactivity
Chemoselective derivatization at two sites
Fragment-based drug discovery
Specification-controlled purity grade
Impurity risk control in biophysical assays
Chiral derivatization agent
Defined (2R) amine stereochemistry
Diastereomer resolution by achiral methods
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